molecular formula C23H19N3O3S B2731700 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895021-02-0

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2731700
CAS RN: 895021-02-0
M. Wt: 417.48
InChI Key: JYFGOHZIRSMUEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine moiety , a phenyl group, and a pyridin-3-ylmethyl group. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine is a solid at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds containing heterocyclic structures similar to the query molecule are extensively explored for their synthetic routes and characterizations. For instance, Patel et al. (2015) synthesized a novel series of heterocyclic compounds, demonstrating methodologies that could be applicable for synthesizing complex molecules like "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide" and assessing their biological activities against various bacteria and fungi (Patel & Patel, 2015).

Anticonvulsant Activity

Compounds with similar frameworks have been evaluated for their anticonvulsant properties. Kamiński et al. (2015) designed and synthesized a library of compounds as potential anticonvulsant agents, highlighting the therapeutic potential of structurally related molecules (Kamiński et al., 2015).

Herbicidal Activity

Research by Liu and Shi (2014) into novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides unveiled moderate to good herbicidal activity, indicating the utility of structurally related compounds in agricultural sciences (Liu & Shi, 2014).

Antimicrobial and Anti-inflammatory Applications

The structural analogs of the query molecule have shown promising antimicrobial and anti-inflammatory activities. For example, Zablotskaya et al. (2013) synthesized a series of compounds that exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).

Electrochromic Materials

Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine as an electron acceptor for developing fast-switching green electrochromic polymers, demonstrating the potential of similar compounds in material science and electronic applications (Ming et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential antitumor activities, as suggested by the activities of related compounds . Additionally, its synthesis and properties could be further studied to expand our understanding of this class of compounds.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c27-22(9-8-16-5-2-1-3-6-16)26(14-17-7-4-10-24-13-17)23-25-18-11-19-20(29-15-28-19)12-21(18)30-23/h1-7,10-13H,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFGOHZIRSMUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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